molecular formula C14H20BrN B1529084 1-(4-Bromophenethyl)-4-methylpiperidine CAS No. 1704065-20-2

1-(4-Bromophenethyl)-4-methylpiperidine

Cat. No.: B1529084
CAS No.: 1704065-20-2
M. Wt: 282.22 g/mol
InChI Key: KSQQWPWOFHPYBV-UHFFFAOYSA-N
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Description

1-(4-Bromophenethyl)-4-methylpiperidine is a piperidine derivative featuring a 4-methyl substituent on the piperidine ring and a 4-bromophenethyl group attached to the nitrogen atom.

Properties

IUPAC Name

1-[2-(4-bromophenyl)ethyl]-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN/c1-12-6-9-16(10-7-12)11-8-13-2-4-14(15)5-3-13/h2-5,12H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQQWPWOFHPYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of 1-(4-Bromophenethyl)-4-methylpiperidine

1-(4-Bromophenethyl)-4-methylpiperidine is a piperidine derivative characterized by the presence of a bromophenethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and cancer research.

Neuropharmacological Effects

Research indicates that piperidine derivatives can exhibit various neuropharmacological effects. For instance, compounds similar to 1-(4-Bromophenethyl)-4-methylpiperidine have been studied for their interactions with neurotransmitter systems, particularly in relation to dopamine and serotonin receptors.

  • Dopamine Receptor Interaction : Studies have shown that certain piperidine derivatives can act as dopamine receptor antagonists or agonists, influencing dopaminergic pathways associated with mood regulation and psychotic disorders.
  • Serotonin Receptor Modulation : The compound may also interact with serotonin receptors, which are crucial in regulating mood, anxiety, and other psychological states.

Anticancer Properties

The anticancer potential of 1-(4-Bromophenethyl)-4-methylpiperidine has been explored through various studies. Piperidine derivatives have been found to exhibit cytotoxic effects against several cancer cell lines.

  • Mechanism of Action : The proposed mechanisms include the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. Specific studies have highlighted the compound's ability to disrupt cellular signaling pathways that are critical for tumor growth.

Antimicrobial Activity

Preliminary investigations suggest that 1-(4-Bromophenethyl)-4-methylpiperidine may possess antimicrobial properties. This activity is particularly relevant in the context of increasing antibiotic resistance.

  • Bacterial Inhibition : Research has indicated that certain piperidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. This could be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Summary of Biological Activities

Biological ActivityEffectivenessMechanism of Action
NeuropharmacologicalModerateDopamine and serotonin receptor modulation
AnticancerHighInduction of apoptosis, inhibition of proliferation
AntimicrobialModerateDisruption of cell membranes

Case Studies

  • Neuropharmacology Study : A study conducted on similar piperidine derivatives demonstrated significant alterations in behavior in rodent models, suggesting potential applications in treating mood disorders.
  • Cancer Research : A case study involving a derivative showed promising results against breast cancer cell lines, leading to further investigations into its structure-activity relationship.
  • Antimicrobial Testing : Laboratory tests revealed that a related compound exhibited effective inhibition against Staphylococcus aureus, indicating potential for development as an antimicrobial agent.

Comparison with Similar Compounds

Structural and Functional Differences

  • Backbone Modifications: Pyrrolidine vs. Piperidine: The 5-membered pyrrolidine ring (1-(4-Bromophenethyl)pyrrolidine) introduces greater ring strain and reduced nitrogen basicity compared to the 6-membered piperidine backbone in the target compound. This may influence receptor binding kinetics in pharmacological contexts .

Pharmacological Profiles

  • 1-(1-Phenylcyclohexyl)-4-methylpiperidine : Exhibits low ataxia potency (0.05–2.15× phencyclidine) and a narrow therapeutic index, likely due to steric hindrance from the cyclohexyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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